molecular formula C3ClF7 B1617311 1-Chloro-1,1,2,2,3,3,3-heptafluoropropane CAS No. 422-86-6

1-Chloro-1,1,2,2,3,3,3-heptafluoropropane

Cat. No. B1617311
CAS RN: 422-86-6
M. Wt: 204.47 g/mol
InChI Key: XXSZLFRJEKKBDJ-UHFFFAOYSA-N
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Description

1-Chloro-1,1,2,2,3,3,3-heptafluoropropane, commonly known as HCFC-225, is a colorless, odorless, non-flammable chemical compound. It is widely used in the electronics industry as a solvent, cleaning agent, and heat transfer fluid. HCFC-225 is a halocarbon, which means it contains one or more halogen atoms (fluorine, chlorine, bromine, or iodine) bonded to carbon atoms.

Scientific Research Applications

  • Vibrational Spectra Analysis The vibrational spectra of 1,1,1,2,3,3,3-heptafluoropropane have been studied to understand the stretching and bending motions of the CH-chromophore. This research aids in the understanding of intramolecular vibrational redistribution and relaxation (Dübal & Quack, 1984).

  • Microwave Rotational Spectrum The microwave rotational spectrum of 1,1,2,2,3,3,3-heptafluoropropane has been observed to characterize its conformations, contributing to the understanding of its molecular structure (Fournier & Bohn, 2010).

  • Thermodynamic Properties in Liquid Form Research on the speed of sound in liquid 1,1,1,2,3,3,3-heptafluoropropane provides insights into its thermodynamic properties, which is significant for its use in industries such as refrigeration (Pires, Esperança, & Guedes, 2000).

  • Chemical Reactions and Synthesis Studies on 1-chloro-3,3-difluoropropadiene, related to 1,1,1,2,3,3,3-heptafluoropropane, focus on its chemical reactions and potential for creating other compounds, enhancing understanding of synthetic applications in fluorine chemistry (Belter, 1999).

  • Kinetic Studies at High Temperatures The reactions of heptafluoropropanes with oxygen and hydrogen atoms at high temperatures have been studied using a shock tube technique, providing insights into their reactivity and potential applications in various industrial processes (Yamamoto, Takahashi, & Inomata, 2004).

properties

IUPAC Name

1-chloro-1,1,2,2,3,3,3-heptafluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3ClF7/c4-2(7,8)1(5,6)3(9,10)11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSZLFRJEKKBDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(C(F)(F)Cl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

ClC3F7, C3ClF7
Record name Propane, 1-chloro-1,1,2,2,3,3,3-heptafluoro-
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Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
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Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8059972
Record name 1-Chloroheptafluoropropane
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Molecular Weight

204.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-1,1,2,2,3,3,3-heptafluoropropane

CAS RN

422-86-6
Record name 1-Chloro-1,1,2,2,3,3,3-heptafluoropropane
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Record name CFC 217
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Record name Propane, 1-chloro-1,1,2,2,3,3,3-heptafluoro-
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Record name 1-Chloroheptafluoropropane
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Record name 1-chloro-1,1,2,2,3,3,3-heptafluoropropane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
T Tanuma, K Ohnishi, H Okamoto… - Journal of fluorine …, 1997 - Elsevier
13 C NMR chemical shifts of 3,3-dichloro-1,1,1-trifluoropropanes (CF 3 -CXY-CHCl 2 ), 3-chloro-2,2,3,3-tetrafluoropropanes (CClF 2 -CF 2 -R), and diastereomers of 1,3-dichloro-1,1,2,3-…
CL Yaws - 2015 - books.google.com
Increased to include over 25,000 organic and inorganic compounds, The Yaws Handbook of Vapor Pressure: Antoine Coefficients, Second Edition delivers the most comprehensive …
Number of citations: 321 books.google.com
A Khajeh, H Modarress - international journal of refrigeration, 2012 - Elsevier
In this work, quantitative structure-property relationship (QSPR) models for prediction of surface tension of 224 refrigerant compounds on the basis of their molecular structures were …
OR Boiling - cloudflare-ipfs.com
Chemical refrigerants are assigned an R number which is determined systematically according to molecular structure. Common refrigerants are frequently referred to as Freon (a …
Number of citations: 0 cloudflare-ipfs.com
CL Yaws - 2014 - books.google.com
Covering more than 7,800 organic and inorganic chemicals and hydrocarbons, Transport Properties of Chemical and Hydrocarbons, Second Edition is an essential volume for any …
Number of citations: 237 books.google.com
L Wianowski, A Białkowska, L Dobrowolski, I Zarzyka - Polimery, 2020 - bibliotekanauki.pl
Polyurethane foam materials are the majority among all foam materials. Additionally, they are main part of all produced polyurethanes. Therefore, the problem of selection of suitable …
Number of citations: 5 bibliotekanauki.pl
М ХОРИБА, Я СУЗУКИ - 2005 - elibrary.ru
Изобретение относится к очистке октафторциклобутана. Способ осуществляют путем взаимодействия неочищенного октафторциклобутана, содержащего примеси, с …
Number of citations: 0 elibrary.ru
L Wianowski, A Białkowska, L Dobrowolski, I Zarzyka - Polimery, 2020 - ichp.vot.pl
Polyurethane foam materials are the majority among all foam materials. Additionally, they are main part of all produced polyurethanes. Therefore, the problem of selection of suitable …
Number of citations: 3 www.ichp.vot.pl

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